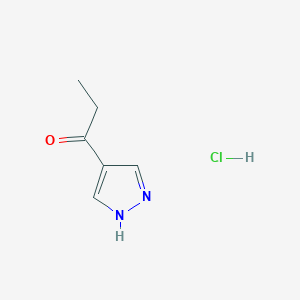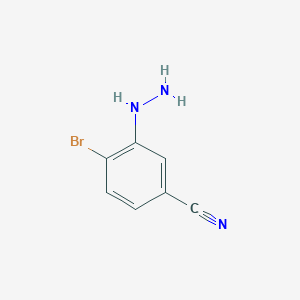
1-(1H-pyrazol-4-yl)propan-1-one hydrochloride
Descripción general
Descripción
1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.60 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride, involves various methods. One such method involves the cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride consists of a pyrazole ring attached to a propanone group. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms .Physical And Chemical Properties Analysis
1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Synthesis and characterization of derivatives of 1-(1H-pyrazol-4-yl)propan-1-one have been explored for antimicrobial activity. These compounds exhibit significant to moderate activity, highlighting their potential in developing new antimicrobial agents (Sid et al., 2013).
Synthesis and Characterization
- The synthesis of specific derivatives, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, has been achieved, providing foundational knowledge for further exploration and potential applications (Gotsko et al., 2022).
Molecular Docking Studies
- Molecular docking studies have been conducted on variants of 1-(1H-pyrazol-4-yl)propan-1-one. These studies aim to predict the interactions and binding affinities of these compounds with various biological targets, which can be crucial in drug discovery and design processes (Venil et al., 2021).
Spectroscopic and Computational Studies
- Detailed spectroscopic and computational investigations of these compounds help in understanding their structural and electronic properties, which are vital for developing new materials or drugs with specific desired characteristics (Jayasudha et al., 2020).
Potential in Material Science
- The synthesis and characterization of single crystals of certain derivatives show their potential applications in the fields of pharmaceuticals and agrochemicals. Their stability and dielectric properties have been studied, which could be relevant in material science (Vyas et al., 2012).
Generation of Structurally Diverse Libraries
- The utilization of 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride derivatives in generating structurally diverse libraries through various reactions demonstrates their versatility in synthetic chemistry (Roman, 2013).
Corrosion Inhibition Studies
- Experimental and computational studies reveal the application of certain derivatives as corrosion inhibitors, highlighting their potential in industrial applications (Olasunkanmi & Ebenso, 2019).
Propiedades
IUPAC Name |
1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHFZNVUWZIOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-4-yl)propan-1-one hydrochloride | |
CAS RN |
1803601-29-7 | |
| Record name | 1-Propanone, 1-(1H-pyrazol-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)







